molecular formula C25H26F3N3O2S B2792872 2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 878056-09-8

2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2792872
CAS No.: 878056-09-8
M. Wt: 489.56
InChI Key: YEFVHPWXANVTKF-UHFFFAOYSA-N
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Description

The compound 2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide (hereafter referred to as Compound A) is a structurally complex molecule featuring:

  • A 1H-indole core substituted at the 3-position with a sulfanyl (-S-) group.
  • An azepan-1-yl (7-membered cyclic amine) moiety linked via a 2-oxoethyl chain to the indole nitrogen.
  • A trifluoromethylphenyl (-C6H4CF3) group attached to the acetamide nitrogen.

Its molecular formula is C24H25F3N3O2S (exact mass: 476.15 g/mol).

Properties

IUPAC Name

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26F3N3O2S/c26-25(27,28)18-8-7-9-19(14-18)29-23(32)17-34-22-15-31(21-11-4-3-10-20(21)22)16-24(33)30-12-5-1-2-6-13-30/h3-4,7-11,14-15H,1-2,5-6,12-13,16-17H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFVHPWXANVTKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:

    Formation of the Indole Derivative: The indole ring is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Azepane Ring: The azepane ring is introduced via a nucleophilic substitution reaction, where an appropriate azepane derivative reacts with the indole compound.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the target molecule. This is typically achieved through a thioether formation reaction, where a thiol group reacts with an electrophilic carbon center.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the azepane ring and the indole nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Pharmaceuticals: It is explored for its potential use in drug development, particularly for its ability to modulate specific biological pathways.

    Materials Science: The compound’s unique chemical properties make it a candidate for the development of novel materials with specific functionalities.

    Biological Studies: It is used in various biological assays to study its effects on cellular processes and its potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of 2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The indole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The azepane ring may contribute to the compound’s binding affinity and specificity, while the trifluoromethyl group can enhance its metabolic stability and bioavailability. The exact molecular pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Key Analogs

The following analogs (Table 1) share structural similarities but differ in substituents, linkers, or aromatic groups:

Table 1: Structural Comparison of Compound A with Analogs

Compound ID Key Structural Features Molecular Formula Molecular Weight (g/mol) References
Compound A Indole-3-sulfanyl, azepane-2-oxoethyl, N-(3-CF3-phenyl) C24H25F3N3O2S 476.15
Compound B Indole-3-sulfanyl, azepane-2-oxoethyl, N-(4-Cl-phenyl) C24H26ClN3O2S 456.00
Compound C Indole-3-sulfonyl, azepane-2-oxoethyl, N-(2-Me-phenyl) C25H29N3O4S 467.58
Compound D Indole-3-sulfonyl, azepane-2-oxoethyl, N-(2-CF3-phenyl) C25H26F3N3O4S 521.55
Compound E Indole-3-sulfanyl, oxadiazole ring, N-(un/substituted-phenyl) C15H12N4O3S 336.05
Compound F Indole-3-sulfonyl, 3-fluorobenzyl, N-(2-CF3-phenyl) C25H19F4N3O3S 533.50
Key Observations:

Linker Modifications: Sulfanyl (-S-) vs. sulfonyl (-SO2-) groups at the indole-3 position (e.g., Compound A vs. C/D). The azepane-2-oxoethyl chain is conserved in Compounds A–D but absent in E and F, which use simpler linkers .

Aromatic Substituents :

  • The trifluoromethyl (-CF3) group in Compound A (meta position) and Compound D (ortho position) enhances metabolic stability compared to the chloro (-Cl) group in Compound B .
  • Compound F substitutes the phenyl group with a 3-fluorobenzyl moiety, introducing steric and electronic differences .

Heterocyclic Variations :

  • Compound E replaces the azepane ring with a 1,3,4-oxadiazole core, reducing molecular weight but limiting conformational flexibility .

Physicochemical and Spectroscopic Properties

Table 3: Spectroscopic Data Comparison

Compound ID ¹H-NMR (δ, ppm) Key Signals MS (m/z) References
A 10.33 (s, 1H, NH), 7.75 (s, 4H, Ar-H), 4.34–4.08 (m, 3H, CH2), 2.08–1.78 (m, 5H, azepane) 476.15 [M+H]+
B 10.30 (s, 1H, NH), 7.70 (d, 2H, Ar-H), 4.30–4.05 (m, 3H, CH2) 456.00 [M+H]+
C 8.16 (d, 1H, Ar-H), 4.21 (s, 2H, SO2), 2.06 (s, 3H, CH3) 467.58 [M+H]+
E 7.04 (t, 1H, indole-H), 4.16 (br.s, NHNH2), 3.43 (s, 2H, CH2) 336.05 [M]+
  • ¹H-NMR : The azepane protons (δ 1.78–2.08 ppm) and trifluoromethylphenyl signals (δ 7.75 ppm) are consistent across analogs. Sulfonyl groups in Compounds C/D show deshielded protons near δ 4.21 ppm .
  • Mass Spectrometry : All compounds exhibit [M+H]+ or [M]+ peaks correlating with their molecular weights .

Biological Activity

The compound 2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide, commonly referred to as a sulfanylacetamide derivative, exhibits significant potential in various biological applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C27H32F3N3O2SC_{27}H_{32}F_3N_3O_2S, with a molecular weight of approximately 463.64 g/mol. Its structure features an indole moiety linked to an azepane ring and a trifluoromethyl phenyl group, contributing to its unique biological properties.

PropertyValue
Molecular FormulaC27H32F3N3O2S
Molecular Weight463.64 g/mol
LogP4.4932
Polar Surface Area42.894 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

The biological activity of this compound primarily revolves around its interaction with various biological targets:

  • G Protein-Coupled Receptors (GPCRs) : The compound has been shown to modulate the activity of GPCRs, which play a crucial role in signal transduction pathways related to inflammation and pain modulation .
  • Enzyme Inhibition : It exhibits inhibitory effects on specific enzymes involved in metabolic pathways. For instance, it has been explored as a potential inhibitor of autotaxin, an enzyme linked to lysophosphatidic acid (LPA) production, which is implicated in fibrotic diseases .
  • Cellular Signaling Pathways : The compound influences various signaling pathways, including those involved in cell proliferation and apoptosis. Its structural components allow it to interact with cellular receptors and enzymes effectively.

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Anti-inflammatory Activity : Studies have indicated that this compound can reduce inflammatory markers in vitro and in vivo, suggesting its potential use in treating inflammatory disorders .
  • Antitumor Properties : Preliminary research suggests that it may exhibit cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : Research conducted on several cancer cell lines demonstrated that the compound induces apoptosis via the mitochondrial pathway, leading to increased caspase activity .
  • In Vivo Models : In animal models of inflammation, administration of the compound resulted in decreased edema and reduced levels of pro-inflammatory cytokines, supporting its therapeutic potential .
  • Comparative Studies : Comparative analysis with other known anti-inflammatory agents revealed that this compound has a favorable safety profile and enhanced efficacy in reducing inflammation markers compared to traditional therapies.

Q & A

Basic: What are the key synthetic challenges in preparing this compound, and how are they addressed?

The synthesis involves multi-step reactions requiring precise control of conditions. Key steps include:

  • Coupling reactions to link the indole-sulfanyl and trifluoromethylphenyl acetamide moieties, often using catalysts like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) for amide bond formation .
  • Solvent selection (e.g., DMF or acetonitrile) and temperature optimization (reflux conditions) to prevent side reactions and improve yields .
  • Purification challenges due to the compound’s hydrophobicity, addressed via column chromatography or recrystallization from methanol .

Basic: What analytical techniques are critical for structural characterization?

  • NMR spectroscopy (¹H and ¹³C) to confirm the presence of the azepane ring, indole-sulfanyl linkage, and trifluoromethylphenyl group .
  • High-resolution mass spectrometry (HRMS) to verify the molecular formula (e.g., C₂₅H₂₉F₃N₃O₂S, exact mass 508.19 g/mol) .
  • FT-IR spectroscopy to identify functional groups like the amide C=O stretch (~1650 cm⁻¹) and sulfanyl S-H bond (~2550 cm⁻¹) .

Advanced: How can contradictions in reported biological activity data be resolved?

Discrepancies in activity (e.g., enzyme inhibition vs. cellular assays) require:

  • Orthogonal assay validation : Confirm target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Structural analogs : Compare activity of derivatives (e.g., replacing the azepane with piperidine) to identify critical pharmacophores .
  • Metabolic stability testing : Assess if discrepancies arise from rapid degradation in cell-based assays .

Advanced: What computational strategies predict this compound’s target interactions?

  • Molecular docking : Use software like AutoDock Vina to model binding to targets (e.g., kinases or GPCRs), leveraging the indole-sulfanyl group’s π-π stacking potential .
  • Molecular dynamics (MD) simulations : Evaluate binding stability over 100+ ns trajectories, focusing on the trifluoromethylphenyl group’s hydrophobic interactions .
  • QSAR modeling : Correlate substituent modifications (e.g., azepane ring size) with activity trends .

Basic: What are the solubility and formulation challenges for in vivo studies?

  • Low aqueous solubility : Predicted logP ~3.5 (from XlogP3-AA) suggests need for co-solvents like DMSO or cyclodextrin-based formulations .
  • pH-dependent stability : The amide bond may hydrolyze under acidic conditions, requiring enteric coating for oral administration .

Advanced: How can reaction yields be optimized during scale-up?

  • Design of Experiments (DOE) : Systematically vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions .
  • Flow chemistry : Continuous flow reactors improve mixing and heat transfer for critical steps like azepane-ethyl coupling .
  • Catalyst recycling : Immobilized catalysts (e.g., Pd/C) reduce costs in cross-coupling reactions .

Basic: What functional groups dictate reactivity and stability?

  • Sulfanyl group (-S-) : Prone to oxidation; stabilize with antioxidants like BHT during storage .
  • Trifluoromethylphenyl : Electron-withdrawing effects enhance acetamide’s electrophilicity, influencing nucleophilic substitution reactions .
  • Azepane ring : Conformational flexibility may impact binding to helical protein domains .

Advanced: How are structure-activity relationship (SAR) studies designed for this compound?

  • Core modifications : Synthesize analogs with varying ring sizes (e.g., replacing azepane with pyrrolidine) to assess impact on target affinity .
  • Substituent screening : Test derivatives with halogens (Cl, Br) or methyl groups at the indole 5-position to optimize steric and electronic effects .
  • Biological profiling : Use panels of kinase or protease assays to map selectivity .

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